molecular formula C19H19N3O3S B12497272 N-(4-ethoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide

N-(4-ethoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B12497272
M. Wt: 369.4 g/mol
InChI Key: TWFRHGMYTCVQKF-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is a thiazolidinone derivative characterized by a 4-ethoxyphenyl acetamide group and a 4-oxo-2-phenylimino thiazolidine ring in the E-configuration. This compound exhibits tautomerism, existing in equilibrium between the imino (3c-I) and amino (3c-A) forms in a 1:1 ratio, as confirmed by ¹H NMR analysis .

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide

InChI

InChI=1S/C19H19N3O3S/c1-2-25-15-10-8-14(9-11-15)20-17(23)12-16-18(24)22-19(26-16)21-13-6-4-3-5-7-13/h3-11,16H,2,12H2,1H3,(H,20,23)(H,21,22,24)

InChI Key

TWFRHGMYTCVQKF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=CC=C3)S2

Origin of Product

United States

Preparation Methods

Schiff Base Formation and Cyclization

The foundational method involves two sequential steps:

  • Schiff Base Synthesis : Condensation of 4-ethoxyaniline with a substituted aldehyde (e.g., benzaldehyde) to form an imine intermediate.
  • Thiazolidinone Ring Closure : Cyclization using thioglycolic acid (or its derivatives) in the presence of a catalyst (e.g., ZnCl₂ or DCC).

Reaction Conditions :

  • Step 1 : Ethanol or THF under reflux (60–80°C) for 2–4 hours.
  • Step 2 : Reflux in N,N-dimethylformamide (DMF) with ZnCl₂ (0.5–1.0 eq) for 6–8 hours.

Key Reagents :

Reagent Role Source
Thioglycolic acid Thiazolidinone ring formation
ZnCl₂ Lewis acid catalyst
DCC Carbodiimide coupling agent

Yield and Purity :

  • Yields for analogous thiazolidinones range from 34–39% under traditional conditions.
  • Purification involves recrystallization from benzene-ethanol or ethanol-methanol mixtures.

Catalyst-Assisted Optimal Synthesis

Fe₂O₃ Nanoparticle-Catalyzed Protocol

Recent innovations employ iron oxide nanoparticles to enhance reaction efficiency:

  • Schiff Base Formation : 4-Ethoxyaniline reacts with benzaldehyde in ethanol.
  • Cyclization : Thioglycolic acid and Fe₂O₃ nanoparticles (5–10 mol%) in ethanol under ultrasonication or thermal conditions.

Advantages :

  • Yield Improvement : Up to 78–93% compared to 58–79% in uncatalyzed reactions.
  • Time Reduction : Reactions complete in 2–3 hours vs. 6–8 hours .

Mechanistic Insight :
Fe₂O₃ nanoparticles act as heterogeneous catalysts, stabilizing transition states and accelerating cyclization.

One-Pot Synthesis

Consecutive Schiff Base Formation and Cyclization

A single-step approach combines imine formation and thiazolidinone ring closure:

  • Reagent Mixture : 4-Ethoxyaniline, benzaldehyde, thioglycolic acid, and DCC in THF.
  • Conditions : Stirring at 0°C, followed by reflux for 4–6 hours.

Yield and Selectivity :

  • Yield : ~60–70% for structurally similar compounds.
  • E/Z Control : The (2E) configuration is favored due to steric and electronic factors in the imine intermediate.

Comparative Analysis of Methods

Parameter Traditional Method Fe₂O₃-Catalyzed One-Pot Synthesis
Yield 34–39% 78–93% 60–70%
Reaction Time 6–8 hours 2–3 hours 4–6 hours
Catalyst ZnCl₂/DCC Fe₂O₃ NPs DCC
Solvent DMF/THF Ethanol THF
Purification Recrystallization Filtration Column chromatography

Critical Factors in Reaction Optimization

Stereochemical Control

The (2E) configuration is ensured by:

  • Thermal Conditions : Reflux favors trans imine formation due to reduced steric hindrance.
  • Catalyst Choice : Fe₂O₃ NPs stabilize the transition state, preventing isomerization.

Solvent Selection

  • Polar Aprotic Solvents (e.g., DMF, THF): Enhance reaction rates and solubility.
  • Ethanol : Effective for Fe₂O₃-catalyzed reactions due to compatibility with nanoparticle dispersion.

Characterization and Quality Control

Spectroscopic Data

Technique Key Peaks/Observations Source
¹H NMR δ 8.30 ppm (imine proton), δ 4.0 ppm (C-5 H)
FT-IR 1680–1735 cm⁻¹ (C=O, thiazolidinone), 1620 cm⁻¹ (C=N)
HR-MS m/z 293.34 [M+H]⁺ (for C₁₃H₁₅N₃O₃S)

Purification Methods

  • Recrystallization : Benzene-ethanol or ethanol-methanol mixtures.
  • Column Chromatography : Silica gel with CHCl₃-MeOH (8:2).

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
  • Key Differences: Methoxy group replaces ethoxy at the para position; Z-configuration in the thiazolidinone ring.
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide
  • Key Differences: Methyl group at the ortho position; sulfonyl substitution at the 3-position of the thiazolidinone.
  • Impact : The sulfonyl group introduces strong electron-withdrawing effects, which may enhance stability but reduce nucleophilicity. The ortho-methyl group increases steric bulk, possibly hindering target engagement .
N-(3-Methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
  • Key Differences : Methyl group at the meta position; E-configuration retained.
  • Impact : The meta-methyl substituent may disrupt π-π stacking interactions compared to the para-ethoxy group in the target compound, reducing affinity for planar biological targets .

Modifications in the Thiazolidinone Core

2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)-N-[4-oxo-2-(phenylimino)thiazolidin-3-yl]acetamide
  • Key Differences : Coumarin moiety replaces the ethoxyphenyl group.
  • Impact : The aromatic coumarin system enhances UV absorption and may improve antimicrobial activity due to increased conjugation and hydrophobic interactions .
N-Cyclopropyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
  • Key Differences : Cyclopropyl group replaces the ethoxyphenyl acetamide.
  • Impact : The cyclopropyl group improves metabolic stability by resisting oxidative degradation but may reduce solubility .

Stereochemical and Tautomeric Considerations

  • Target Compound : Exhibits E-configuration and tautomerism (3c-I ↔ 3c-A), which may enhance adaptability in binding pockets .
  • Analog with Z-Configuration: Compounds like N-(4-methoxyphenyl)-...

Anticancer Activity

  • Analog from : A 2,4-dioxothiazolidine-5-acetic acid derivative showed IC₅₀ values of 15.28 mg/mL (MCF-7) and 12.7 mg/mL (A549), highlighting the importance of the thiazolidinone core in cytotoxicity .
  • Target Compound : Tautomerism may modulate its interaction with enzymes like thymidylate synthase, though specific IC₅₀ data are pending.

Antimicrobial Activity

  • Morpholine-Containing Analog () : Substitutions like morpholine-4-carbonyl enhance activity against Gram-negative bacteria (e.g., E. coli) by improving membrane penetration .

Comparative Data Table

Compound Name Substituent Thiazolidinone Substitution Configuration Key Biological Activity Reference
N-(4-ethoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide 4-ethoxy None E Under investigation
N-(4-Methoxyphenyl)-... 4-methoxy 3-phenyl Z Not reported
N-(2-Methylphenyl)-... 2-methyl 3-(phenylsulfonyl) Z Potential enzyme inhibition
2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)-... Coumarin None E Antimicrobial

Biological Activity

N-(4-ethoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesis, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its various pharmacological properties. The molecular formula is C18H18N3O2SC_{18}H_{18}N_3O_2S with a molecular weight of 342.42 g/mol. This structure allows for interactions with biological targets, making it a candidate for further research in therapeutic applications.

PropertyValue
Molecular FormulaC18H18N3O2SC_{18}H_{18}N_3O_2S
Molecular Weight342.42 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The thiazolidinone moiety can form hydrogen bonds and hydrophobic interactions, enhancing binding affinity and inhibiting enzyme activity or modulating receptor function. This mechanism is crucial in its role as an anticancer agent and in other therapeutic areas.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit considerable anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these compounds typically range from 5.1 to 22.08 µM, demonstrating their potential as effective anticancer agents .

Antioxidant Activity

Thiazolidinone derivatives are also recognized for their antioxidant properties, which help in mitigating oxidative stress within cells. Studies have shown that modifications to the thiazolidinone structure can enhance antioxidant activity significantly. For example, specific substitutions on the phenyl ring have been correlated with increased inhibition of lipid peroxidation .

Antibacterial Activity

The antibacterial efficacy of thiazolidinone derivatives has been documented against both Gram-positive and Gram-negative bacteria. For instance, similar compounds have demonstrated potent activity against strains like E. coli and S. aureus . The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Anticancer Evaluation : A series of thiazolidinone derivatives were synthesized and evaluated for their anticancer properties. Among them, this compound exhibited notable cytotoxicity against HepG2 cells with an IC50 value of 6.19 µM .
  • Antioxidant Assessment : In a study assessing the antioxidant capacity of thiazolidinones, compounds were tested using the TBARS assay, revealing that certain derivatives significantly inhibited lipid peroxidation at concentrations as low as 0.565 mM .
  • Antibacterial Testing : Another study focused on the antibacterial activity of thiazolidinones showed that derivatives like N-(4-chlorophenyl)-thiazolidinone had an inhibition rate exceeding 90% against S. aureus .

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